molecular formula C18H13F3N4OS B2833145 2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 872701-72-9

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2833145
M. Wt: 390.38
InChI Key: CZRKSLVQCWFUSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinyl group attached to a pyridinyl group via a sulfanyl linkage. This core structure is further substituted with a trifluoromethylphenyl acetamide group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.38. Further physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Features

Compounds with structural similarities to 2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide are synthesized through various chemical reactions that aim to create entities with potential biological activities. These syntheses often involve condensation reactions, with the structures confirmed by spectroscopic methods such as H1NMR, MASS, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011). The design of these compounds takes advantage of the biological activities reported for mercapto and thione substituted 1,2,4 triazole ring systems, including antimicrobial properties.

Biological Applications

The triazole and pyridine derivatives, owing to their structural complexity, are investigated for a variety of biological applications, including antimicrobial, antifungal, and anticancer activities. These compounds are synthesized with the intent of exploring their potential in treating various conditions or diseases.

  • Antimicrobial and Antifungal Activities : Compounds featuring pyridine and triazole rings have been evaluated for their in-vitro antibacterial and antifungal properties. The synthesis of these derivatives is motivated by the search for new antimicrobial agents that could offer alternative treatments for infections (Darwish et al., 2014).

  • Anticancer Activity : Pyridazinone derivatives, structurally related to the compound , have been synthesized and evaluated for their potential anticancer activity through molecular docking studies. These studies aim to identify compounds that could inhibit the growth of cancer cells by interfering with specific molecular targets (Mehvish & Kumar, 2022).

  • Molecular Docking and In Vitro Screening : The exploration of novel pyridine derivatives for their interaction with proteins through molecular docking studies provides insights into their potential therapeutic applications. These studies often focus on identifying compounds with significant binding energies, indicating potential as inhibitors of specific proteins or enzymes involved in disease pathways (Flefel et al., 2018).

Future Directions

While the exact future directions for this compound are not specified, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential for further development .

properties

IUPAC Name

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS/c19-18(20,21)13-2-1-3-14(10-13)23-16(26)11-27-17-5-4-15(24-25-17)12-6-8-22-9-7-12/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRKSLVQCWFUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

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